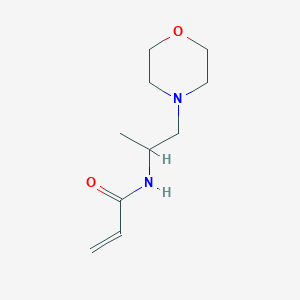![molecular formula C13H18N4O2 B7557705 N-[3-(carbamoylamino)phenyl]piperidine-2-carboxamide](/img/structure/B7557705.png)
N-[3-(carbamoylamino)phenyl]piperidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(carbamoylamino)phenyl]piperidine-2-carboxamide, also known as N-(3-amino-phenyl)-2-carboxy-piperidine (NAPCP), is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
NAPCP exerts its effects by binding to specific receptors or ion channels in cells, thereby modulating their activity. The exact mechanism of action of NAPCP is not fully understood, but it is believed to involve the modulation of intracellular signaling pathways and the regulation of gene expression.
Biochemical and Physiological Effects:
NAPCP has been shown to have several biochemical and physiological effects, including the modulation of ion channel activity, the inhibition of cell proliferation, and the induction of apoptosis. These effects are mediated by the binding of NAPCP to specific receptors or ion channels in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NAPCP has several advantages for use in lab experiments, including its high purity, stability, and solubility in water. However, there are also some limitations to its use, including its relatively high cost and the need for specialized equipment and expertise to synthesize and handle the compound.
Direcciones Futuras
There are several future directions for research on NAPCP, including the development of new drugs based on its structure and the elucidation of its exact mechanism of action. Additionally, further studies are needed to explore the potential applications of NAPCP in other fields, such as immunology and infectious disease research. Overall, NAPCP represents a promising avenue for scientific research and has the potential to lead to the development of new treatments for a variety of diseases and conditions.
Métodos De Síntesis
NAPCP can be synthesized through the reaction of 3-nitroaniline with 2-piperidone, followed by reduction of the nitro group and subsequent acylation of the resulting amine with a carboxylic acid derivative. This method has been described in detail in several scientific publications and has been successfully used to produce NAPCP in high yields.
Aplicaciones Científicas De Investigación
NAPCP has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, NAPCP has been shown to modulate the activity of certain ion channels and receptors, suggesting that it could be used to develop new treatments for neurological disorders. In cancer research, NAPCP has been found to inhibit the growth of cancer cells by inducing apoptosis, making it a promising candidate for the development of anticancer drugs. In drug discovery, NAPCP has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Propiedades
IUPAC Name |
N-[3-(carbamoylamino)phenyl]piperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2/c14-13(19)17-10-5-3-4-9(8-10)16-12(18)11-6-1-2-7-15-11/h3-5,8,11,15H,1-2,6-7H2,(H,16,18)(H3,14,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYNUOPLSUTPEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)NC2=CC(=CC=C2)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(carbamoylamino)phenyl]piperidine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-[2-(triazol-1-yl)phenyl]acetamide](/img/structure/B7557640.png)

![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-5-methylpyrazine-2-carboxamide](/img/structure/B7557643.png)

![N-ethyl-4-methyl-3-[(1-methylpiperidin-4-yl)amino]benzamide](/img/structure/B7557656.png)


![3-amino-N-[2-(methanesulfonamido)phenyl]benzamide](/img/structure/B7557687.png)

![2-amino-N-[3-(carbamoylamino)phenyl]-3-methylbutanamide](/img/structure/B7557713.png)
![2-[4-[1-(Furan-2-yl)propan-2-ylsulfamoyl]pyrazol-1-yl]acetic acid](/img/structure/B7557719.png)
